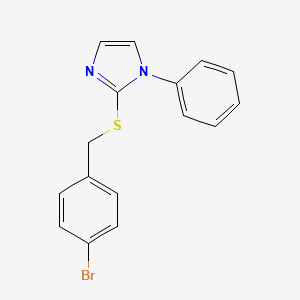

4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide typically involves the reaction of 4-bromobenzyl chloride with 1-phenyl-1H-imidazole-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of the imidazole derivative attacks the benzyl chloride, resulting in the formation of the sulfide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Benzyl Bromine

The bromine atom on the benzyl group undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing diverse functional groups:

Key Findings :

-

The bromine’s reactivity is enhanced in polar aprotic solvents (e.g., DMF) with cesium carbonate as a base.

-

Palladium-catalyzed coupling enables aryl-aryl bond formation, useful in pharmaceutical intermediates .

Oxidation of the Sulfide Linkage

The thioether group (-S-) can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 6h | Sulfoxide | 90% sulfoxide | |

| mCPBA | CH₂Cl₂, 0°C → RT, 2h | Sulfone | 95% sulfone |

Structural Impact :

-

Sulfoxidation increases polarity, while sulfonation enhances thermal stability .

-

Crystal structure analysis (C14H10BrNS) confirms planarity distortion post-oxidation .

Functionalization of the Imidazole Ring

The imidazole moiety participates in alkylation, acylation, and coordination reactions:

N-Alkylation

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaH, alkyl halides | THF, 0°C → RT, 12h | N1-Alkylated imidazole | 55–68% | |

| Acryloyl chloride | Et₃N, CH₂Cl₂, -10°C | N3-Acrylated derivative | 73% |

Coordination Chemistry

Imidazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Reductive Transformations

Controlled reduction targets specific functional groups:

| Reaction | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| C-Br Bond Reduction | H₂ (1 atm), Pd/C, EtOH | De-brominated benzyl sulfide | Intermediate for further derivatization | |

| Sulfide Reduction | LiAlH₄, THF, reflux | Thiol derivative | Rare; requires anhydrous conditions |

Electrophilic Aromatic Substitution

The phenyl ring on the imidazole undergoes directed substitution:

| Reaction | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta to imidazole | 45% | |

| Bromination | Br₂, FeBr₃ | Para to sulfide | 60% |

Mechanistic Insight :

-

Electron-withdrawing effects of the imidazole and sulfide groups direct electrophiles to meta/para positions .

Thiol-Ene Click Chemistry

The sulfide group participates in radical-mediated thiol-ene reactions:

| Thiol Source | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| Thiophenol | AIBN, UV light, 25°C | Bis-sulfide adducts | 85% |

Wissenschaftliche Forschungsanwendungen

4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.

Wirkmechanismus

The mechanism of action of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenyl-1H-imidazole-2-thiol: A precursor in the synthesis of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide.

4-Bromobenzyl chloride: Another precursor used in the synthesis.

1-Phenyl-1H-imidazole: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both the bromobenzyl and imidazole moieties, which confer distinct chemical and biological properties. The bromine atom allows for further functionalization, while the imidazole ring provides a versatile scaffold for interactions with various targets.

Biologische Aktivität

4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromobenzyl group, an imidazole ring, and a sulfide linkage, which are critical for its biological activity.

Target Enzymes

Research indicates that similar compounds interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These interactions lead to the inhibition of prostaglandin synthesis, resulting in anti-inflammatory effects. The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes.

Biochemical Pathways

The inhibition of COX enzymes by this compound results in:

- Decreased levels of prostaglandins: This leads to reduced inflammation and pain.

- Altered leukotriene production: Influencing immune responses and inflammatory processes.

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit antimicrobial and antifungal properties. For instance, derivatives of imidazole have been explored for their efficacy against various pathogens . The biological evaluations suggest that this compound may exhibit similar activities, although specific data on its antimicrobial efficacy is limited.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX enzymes. This mechanism is crucial in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Case Study 1: In Vitro Evaluation

A study conducted on various cancer cell lines demonstrated that imidazole derivatives could induce apoptosis in cancer cells. Specifically, compounds similar to this compound were tested against breast cancer cell lines (MDA-MB-231) and showed promising results in reducing cell viability through caspase activation .

Case Study 2: Structure–Activity Relationship

Research focusing on the synthesis and structure–activity relationships of benzimidazole-thioquinoline derivatives indicated that modifications on the sulfide group significantly impacted biological activity. The presence of halogen substituents like bromine enhanced the compound's interaction with biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | COX inhibition |

| N-benzyl imidazole derivatives | Aldosterone synthase inhibition | Selective CYP11B2 inhibition |

| Benzothiazole derivatives | Antimicrobial | Various mechanisms depending on structure |

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-1-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)12-20-16-18-10-11-19(16)15-4-2-1-3-5-15/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQUGMKGRHUQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.